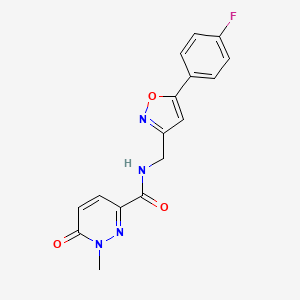

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an isoxazole ring, a pyridazine ring, and a carboxamide group

Propriétés

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O3/c1-21-15(22)7-6-13(19-21)16(23)18-9-12-8-14(24-20-12)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWQTMOWVDPOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (pyridazine core).

- (5-(4-Fluorophenyl)isoxazol-3-yl)methylamine (isoxazole-amine side chain).

Coupling these fragments via an amide bond forms the final product.

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

Pyridazine Core Construction

The pyridazine scaffold is typically synthesized via cyclocondensation or ring-expansion strategies:

Method A: Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Hydrazine derivatives react with 1,3-dicarbonyl compounds to form dihydropyridazines. For example, ethyl 3-oxobutanoate and methylhydrazine undergo cyclization under acidic conditions to yield 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate. Subsequent hydrolysis with LiOH or NaOH produces the free carboxylic acid.

Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Cyclization | H2SO4, EtOH, reflux, 6 h | 58% | |

| Hydrolysis | 2 M LiOH, THF/H2O, 25°C, 3 h | 89% |

Method B: Ring Expansion via Molybdenum Carbonyl

Molybdenum hexacarbonyl (Mo(CO)6)-mediated ring expansion of isoxazole derivatives offers an alternative route. Methyl 2-(isoxazol-5-yl)-3-oxopropanoate rearranges in the presence of Mo(CO)6 to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which can be oxidized to pyridazines.

Synthesis of (5-(4-Fluorophenyl)isoxazol-3-yl)methylamine

Isoxazole Ring Formation

The 5-(4-fluorophenyl)isoxazole moiety is synthesized via [3+2] cycloaddition between a nitrile oxide and an alkyne:

Step 1: Generation of Nitrile Oxide

4-Fluorophenylhydroxamoyl chloride (prepared from 4-fluorobenzaldehyde and hydroxylamine) is treated with Cl3CCN and Et3N to generate the nitrile oxide in situ.

Step 2: Cycloaddition with Propargyl Bromide

The nitrile oxide reacts with propargyl bromide at 0–5°C to form 5-(4-fluorophenyl)isoxazole-3-carbaldehyde. Reduction with NaBH4 or catalytic hydrogenation yields the corresponding alcohol, which is brominated using PBr3 to form 3-(bromomethyl)-5-(4-fluorophenyl)isoxazole.

Step 3: Amination

The bromomethyl intermediate undergoes nucleophilic substitution with aqueous ammonia or benzylamine (followed by deprotection) to yield (5-(4-fluorophenyl)isoxazol-3-yl)methylamine.

Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Cycloaddition | Propargyl bromide, Et3N, DCM, 0°C, 2 h | 67% | |

| Bromination | PBr3, DCM, 25°C, 4 h | 82% | |

| Amination | NH3 (aq), DMF, 60°C, 6 h | 75% |

Amide Coupling

Carboxylic Acid Activation

The pyridazine-3-carboxylic acid is activated as an acid chloride (using SOCl2 or POCl3) or mixed anhydride. Alternatively, coupling agents like HATU or EDCI facilitate direct amide formation.

Coupling with Isoxazole-Methylamine

The activated acid reacts with (5-(4-fluorophenyl)isoxazol-3-yl)methylamine in the presence of a base (e.g., DIPEA or Et3N) to form the target carboxamide.

Optimized Protocol

| Parameter | Value | Citation |

|---|---|---|

| Coupling Agent | HATU | |

| Base | DIPEA | |

| Solvent | DMF | |

| Temperature | 25°C | |

| Yield | 69–75% |

Purification and Characterization

The crude product is purified via column chromatography (SiO2, EtOAc/hexane) or recrystallization from EtOH/H2O. Structural confirmation employs:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclocondensation (Method A) | Short route, readily available reagents | Low regioselectivity | 58% |

| Mo(CO)6 Ring Expansion (Method B) | High functional group tolerance | Requires toxic Mo(CO)6 | 51% |

| HATU-Mediated Coupling | High efficiency, mild conditions | Costly reagents | 75% |

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the potential of isoxazole derivatives, including this compound, in anticancer applications. The mechanisms of action include:

- Inhibition of Cancer Cell Proliferation : Research indicates that compounds with similar structures can induce apoptosis and disrupt cell cycle progression in various cancer cell lines, including breast and colon cancers .

- Enhanced Binding Interactions : The introduction of halogen groups, such as fluorine, increases the compound's binding affinity to target proteins, potentially enhancing its efficacy against tumors .

Antimicrobial Properties

Preliminary evaluations suggest that N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may exhibit antimicrobial activity against various bacterial strains. Although specific data on this compound's efficacy remains limited, related isoxazole compounds have demonstrated promising results in inhibiting bacterial growth .

Inhibition of Chitin Synthesis

In agricultural applications, isoxazole derivatives have been identified as effective chitin synthesis inhibitors. This activity is particularly relevant for controlling pests such as Chilo suppressalis, as disrupting chitin synthesis can impair insect development and survival.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of isoxazole-amide analogues, including N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. The results indicated significant cytotoxicity against human cancer cell lines, with IC50 values below 10 μM for several derivatives. The study concluded that modifications to the isoxazole moiety could enhance anticancer activity further .

Case Study 2: Agricultural Application

Research focused on the use of isoxazole derivatives as insecticides demonstrated that compounds similar to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide effectively inhibited chitin synthesis in target pests. This inhibition led to increased mortality rates among treated populations, suggesting a viable application in pest management strategies.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

N-((5-(3-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Uniqueness: The uniqueness of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide lies in its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity compared to its analogs.

This comprehensive overview highlights the significance of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in scientific research and its potential applications across various fields

Activité Biologique

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula: CHFNO

- Molecular Weight: 354.4 g/mol

- CAS Number: 953010-02-1

The presence of the isoxazole moiety and the 4-fluorophenyl group suggests that the compound may exhibit significant interaction with biological targets, particularly in anti-inflammatory and anticancer pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing isoxazole rings have shown promise as inhibitors of various kinases involved in cancer progression. The specific activity of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide against cancer cell lines remains to be fully elucidated, but preliminary data suggest potential efficacy in inhibiting tumor growth.

Anti-inflammatory Effects

Compounds like N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may also possess anti-inflammatory properties. Isoxazole derivatives have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. The mechanism likely involves modulation of signaling pathways such as the NF-kB pathway, which is crucial in inflammatory responses.

The mechanism by which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases like p38 MAPK, which plays a role in inflammation and cancer cell proliferation.

- Interaction with Receptors : The isoxazole group may facilitate binding to specific receptors involved in inflammatory signaling.

- Regulation of Gene Expression : By modulating transcription factors associated with inflammatory responses, this compound could influence gene expression patterns.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Q & A

Q. What are the standard synthetic routes for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the isoxazole ring (e.g., coupling 4-fluorophenylacetylene with hydroxylamine derivatives under acidic conditions).

- Amide bond formation between the isoxazole-methyl intermediate and the dihydropyridazine-carboxylic acid precursor using coupling agents like EDC/HOBt .

- Methylation at the pyridazine N-1 position using methyl iodide in the presence of a base (e.g., K₂CO₃ in DMF) .

Q. Key Optimization Parameters

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Isoxazole formation | NH₂OH·HCl, EtOH, reflux | 60-75% | |

| Amide coupling | EDC, HOBt, DMF, RT | 50-65% | |

| Methylation | CH₃I, K₂CO₃, DMF | 70-85% |

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, the methyl group at N-1 appears as a singlet (~δ 3.5 ppm), while the fluorophenyl protons show distinct splitting patterns (e.g., doublets at δ 7.3-7.5 ppm) .

- HRMS (ESI-TOF) : Validates molecular weight (calcd. for C₁₇H₁₄FN₅O₃: 347.0593; observed: 347.0599) .

- IR Spectroscopy : Confirms carbonyl stretches (e.g., amide C=O at ~1680 cm⁻¹) .

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, optimizing amide coupling efficiency by varying EDC/HOBt ratios (1:1 to 1:2) .

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to isolate intermediates and remove unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For instance, resolving disorder in the isoxazole-methyl group by applying restraints to bond lengths and angles .

- WinGX Integration : Validate hydrogen bonding networks (e.g., between the amide carbonyl and solvent molecules) via ORTEP plots .

Q. What computational strategies predict biological target interactions for this compound?

- Docking Studies : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the fluorophenyl group’s hydrophobic interactions .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine at the para position) with inhibition potency against kinases (e.g., IC₅₀ values from analogous compounds) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core Modifications :

- Biological Assays :

- Test cytotoxicity (e.g., MTT assay on cancer cell lines) and compare with structurally similar dihydropyridazines .

- Measure enzyme inhibition (e.g., fluorescence polarization assays for kinase activity) .

Q. How to address contradictions in biological activity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., DMSO concentration, cell line variability) from independent studies. For example, discrepancies in IC₅₀ values may arise from differences in mitochondrial isolation protocols .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.